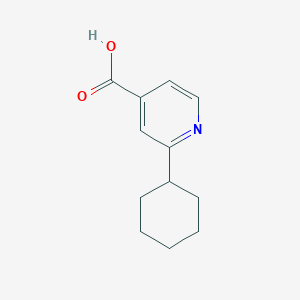

2-Cyclohexylisonicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

2-cyclohexylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C12H15NO2/c14-12(15)10-6-7-13-11(8-10)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15) |

InChI Key |

BUFTWPSTNNYMNE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NC=CC(=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclohexylisonicotinic Acid and Analogues

Direct Synthetic Routes to 2-Cyclohexylisonicotinic Acid

Direct synthetic routes to this compound are not extensively documented in publicly available literature, suggesting that its preparation may often be achieved through multi-step sequences or as part of proprietary research. However, analogous direct C-H functionalization techniques on the pyridine (B92270) ring offer plausible pathways. One such approach is the Minisci reaction, which involves the radical alkylation of electron-deficient heterocycles. nih.govchemrxiv.orgacs.org In a hypothetical direct synthesis of this compound, isonicotinic acid could be reacted with a source of cyclohexyl radicals.

Another potential direct route could involve transition-metal-catalyzed cross-coupling reactions. For instance, a pre-functionalized isonicotinic acid derivative, such as 2-chloroisonicotinic acid, could undergo a coupling reaction with a cyclohexyl metallic reagent.

Multi-Step Synthesis Strategies for Substituted Isonicotinic Acids

The synthesis of substituted isonicotinic acids, including this compound, often relies on multi-step strategies that provide greater control over regioselectivity and functional group compatibility. youtube.comd-nb.infoyoutube.com These synthetic routes typically begin with a pre-existing pyridine derivative that is subsequently modified to introduce the desired substituents and the carboxylic acid group. cognitoedu.orgsavemyexams.comyoutube.com

Functionalization of Pyridine Derivatives

A common strategy for synthesizing substituted isonicotinic acids involves the functionalization of pyridine derivatives. beilstein-journals.org This can be achieved by starting with a pyridine ring that already contains some of the desired substituents and then introducing the remaining functional groups. For example, a pyridine derivative bearing a cyclohexyl group at the 2-position could be a key intermediate. The carboxylic acid functionality at the 4-position can then be introduced through various methods, such as oxidation of a methyl group or hydrolysis of a nitrile.

The challenge in pyridine functionalization lies in controlling the position of the incoming substituent due to the electron-deficient nature of the ring. beilstein-journals.org The nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming groups to specific positions. Therefore, a thorough understanding of the electronic properties of the starting pyridine derivative is crucial for designing a successful synthetic route.

Oxidative Approaches in Isonicotinic Acid Synthesis

Oxidative methods are widely employed for the synthesis of isonicotinic acid and its derivatives. A prevalent industrial method involves the oxidation of 4-picoline (4-methylpyridine). researchgate.net Various oxidizing agents and conditions have been developed to achieve this transformation efficiently.

One approach involves the vapor-phase oxidation of 4-picoline over vanadium-titanium (B8517020) oxide (V-Ti-O) catalysts. researchgate.net The yield of isonicotinic acid can be significantly influenced by factors such as the catalyst composition, reaction temperature, and the presence of promoters. researchgate.net Another method utilizes nitric acid, either alone or in a mixture with sulfuric acid, to oxidize 4-substituted pyridines, such as 4-styryl pyridine, to isonicotinic acid. chempanda.comgoogle.com It has been found that pyrophthalone, derived from gamma picoline, can be readily oxidized to isonicotinic acid using strong oxidizing agents like nitric and sulfuric acids. google.com

| Starting Material | Oxidizing Agent/Catalyst | Conditions | Product | Reference |

| 4-Picoline | V-Ti-O catalyst | Vapor phase, ~310°C | Isonicotinic acid | researchgate.net |

| 4-Styryl pyridine | Nitric acid/Sulfuric acid | 100-145°C | Isonicotinic acid | chempanda.comgoogle.com |

| Gamma picoline pyrophthalone | Nitric acid/Sulfuric acid | Heating | Isonicotinic acid | google.com |

| 4-Vinyl pyridines | Nitric acid or Nitric/Sulfuric acid mixture | Not specified | Isonicotinic acid | google.com |

Catalytic Hydrogenation of Nitro-Isonicotinic Acid Precursors

Catalytic hydrogenation is a key method for the reduction of nitro groups to amines, a transformation that can be applied to the synthesis of amino-isonicotinic acid derivatives. sioc-journal.cnnih.gov The selective reduction of a nitro group in the presence of other reducible functional groups, such as a carboxylic acid or the pyridine ring itself, is a significant challenge. thieme-connect.de

The choice of catalyst is critical for achieving high selectivity. researchgate.net Catalysts based on palladium, platinum, and rhodium are commonly used for nitro group reduction. researchgate.net For instance, a sulfided platinum catalyst on carbon has shown selectivity for the reduction of nitro groups on heterocyclic rings while minimizing hydrodehalogenation of halide substituents. thieme-connect.de The reaction conditions, including solvent, temperature, and hydrogen pressure, also play a crucial role. In some cases, the addition of catalytic amounts of vanadium compounds can prevent the accumulation of hydroxylamine (B1172632) intermediates and lead to purer products. google.com While the primary products are amines, this methodology is foundational for creating precursors that could be further modified.

Regioselective Functionalization Techniques of Pyridine Carboxylic Acids

Achieving regioselectivity in the functionalization of pyridine carboxylic acids is essential for the synthesis of specific isomers. The electron-withdrawing nature of both the pyridine nitrogen and the carboxylic acid group influences the reactivity and directs incoming electrophiles or nucleophiles to particular positions.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds, including pyridine carboxylic acids. clockss.orgwikipedia.org This method involves the deprotonation of the position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. clockss.orgharvard.edu This intermediate then reacts with an electrophile to introduce a substituent at the ortho position with high selectivity. wikipedia.org

The carboxylic acid group itself can act as a directing group. acs.org The reaction of a pyridine carboxylic acid with a strong lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), can lead to deprotonation at the position ortho to the carboxyl group. clockss.org For isonicotinic acid (pyridine-4-carboxylic acid), this would correspond to the 3-position. However, to achieve substitution at the 2-position, as in this compound, a different directing group or a multi-step strategy would be necessary. For example, a directing group at the 3-position could direct lithiation to the 2-position.

The choice of the lithiating agent and reaction conditions is crucial to avoid side reactions, such as the addition of the organolithium reagent to the C=N bond of the pyridine ring. clockss.org Hindered bases like lithium diisopropylamide (LDA) or LTMP are often used at low temperatures to ensure clean deprotonation. clockss.org

| Directing Group (on Pyridine Ring) | Position of Lithiation | Electrophile (Example) | Product | Reference |

| -COOH | ortho to COOH | Various electrophiles | ortho-substituted pyridine carboxylic acid | clockss.orgacs.org |

| -OCONEt2 | ortho to OCONEt2 | I2 | ortho-iodo pyridine derivative | harvard.edu |

| -NHCOtBu | ortho to NHCOtBu | Various electrophiles | ortho-substituted pyridine derivative | clockss.org |

Palladium-Catalyzed C-H Activation in 2-Alkyl-Substituted Pyridine Systems

The synthesis of 2-alkyl-substituted pyridine derivatives, a core component of the target molecule, can be efficiently achieved through palladium-catalyzed C-H activation. This modern synthetic tool allows for the direct functionalization of C-H bonds, offering a more atom-economical and straightforward route compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Research into the C-H activation of 2-alkylpyridines has demonstrated that a pyridyl group can effectively assist in directing the palladium catalyst to a specific C-H bond. researchgate.net For instance, a protocol for the secondary C(sp³)–H arylation of 2-alkylpyridines has been developed using a palladium catalyst with aryl iodides as coupling partners. researchgate.net It was discovered that a substituent at the 3-position of the pyridyl group plays a crucial role in promoting the C-H arylation and controlling regioselectivity. researchgate.net

The general mechanism for such reactions often involves the formation of a palladacycle intermediate. rsc.org In the case of 2-phenylpyridine, a widely studied model substrate, the process begins with a chelate-directed C-H activation to form a cyclopalladium species. rsc.org Subsequent steps can involve oxidative addition, reductive elimination, and ligand exchange to complete the catalytic cycle and yield the functionalized product. researchgate.netrsc.org These methodologies are characterized by their high functional group tolerance and can produce the desired products in good to excellent yields. researchgate.netrsc.org

Table 1: Examples of Palladium-Catalyzed C-H Functionalization of Pyridine Derivatives

| Substrate | Reagent | Catalyst / Additive | Product Type | Yield | Source |

|---|---|---|---|---|---|

| 2-Phenylpyridine | Carboxylic Acids | Pd(OAc)₂ / Trifluoroacetic anhydride (B1165640) | Acylated | 82% | rsc.org |

| 2-Phenylpyridine | N-SCF₃ Reagents | Pd(OAc)₂ / Trifluoroacetic acid | Trifluoromethylthiolated | 90% | rsc.org |

| 2-Phenylpyridine | N-halo succinimides | Palladium catalyst | Halogenated | 79% | rsc.org |

Principles of Green Chemistry in Isonicotinic Acid Derivative Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and avoiding the use of hazardous substances. researchgate.net In the synthesis of isonicotinic acid derivatives, these principles are applied to create more efficient and sustainable methods.

Sonication and Microwave-Assisted Synthesis

Conventional methods for synthesizing derivatives of isonicotinic acid, such as Schiff's bases of isonicotinic acid hydrazide, often require long reaction times, organic solvents, and catalysts. researchgate.nettandfonline.com In contrast, green chemistry techniques like sonication (ultrasound irradiation) and microwave-assisted synthesis offer significant advantages. researchgate.nettandfonline.com

These methods can dramatically reduce reaction times and often proceed in high yields without the need for a catalyst or with the use of water as a solvent. researchgate.nettandfonline.com For example, the synthesis of Schiff's bases of isonicotinic acid hydrazide via a conventional reflux method can take 360–420 minutes. tandfonline.com The same reaction can be completed in 40–80 minutes using sonication and in just 7–8 minutes using microwave irradiation, all while achieving higher product yields. researchgate.nettandfonline.com Similarly, the synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide is significantly faster and higher yielding with sonication compared to conventional thermal methods. tandfonline.comkoreascience.kr

Table 2: Comparison of Synthetic Methods for Schiff's Bases of Isonicotinic Acid Hydrazide

| Method | Reaction Time (min) | Yield (%) | Solvent | Catalyst | Source |

|---|---|---|---|---|---|

| Conventional (Reflux) | 360 - 420 | - | Ethanol (B145695) | Glacial Acetic Acid | tandfonline.com |

| Stirring (Aqueous) | 60 - 120 | 89 - 95 | Water | None | researchgate.nettandfonline.com |

| Sonication (Aqueous) | 40 - 80 | 90 - 95.6 | Water | None | researchgate.nettandfonline.com |

| Microwave Irradiation | 7 - 9 | 87.5 - 98.76 | Water | None | tandfonline.comkoreascience.kr |

Synthesis of Related Cyclohexyl Carboxylic Acid Scaffolds

The cyclohexyl carboxylic acid moiety is another key structural component. Its synthesis and the formation of its derivatives can be approached through several distinct chemical pathways, including selective esterification, direct oxidation of cyclohexane (B81311), and sustainable routes from bio-based precursors.

Selective Esterification of Cyclohexene (B86901) with Carboxylic Acids

A highly efficient and atom-economical method for producing cyclohexyl esters is the direct esterification of cyclohexene with carboxylic acids. rsc.org This process is particularly advantageous due to the large-scale availability and low cost of cyclohexene. rsc.org The reaction can be catalyzed by solid acid catalysts, such as ion exchange resins like Amberlyst-15 and Indion-130. rsc.org This method is 100% selective towards the formation of the cyclohexyl ester, meaning no byproducts like dimers of cyclohexene are formed, which exemplifies a 100% atom economical process. rsc.org This approach avoids the use of hazardous reagents and simplifies product purification, aligning with the principles of green chemistry. rsc.orgrsc.org

Mechanistic Pathways of Carboxylic Acid Formation from Cyclohexane Oxidation

The industrial production of precursors for adipic acid often involves the liquid-phase oxidation of cyclohexane. researchgate.netrsc.org This process proceeds through a free-radical autoxidation mechanism. rsc.orgmdpi.com

The key steps in this radical chain pathway are:

Initiation: The reaction begins with the activation of a C-H bond in cyclohexane to form a cyclohexyl radical (C₆H₁₁•). rsc.org

Propagation: This highly reactive radical immediately reacts with molecular oxygen (O₂) to form a cyclohexyl peroxyl radical (C₆H₁₁–OO•). rsc.org This peroxyl radical can then abstract a hydrogen atom from another cyclohexane molecule to form cyclohexyl hydroperoxide (CHHP) and another cyclohexyl radical, thus propagating the chain reaction. rsc.org

Transformation to Products: Cyclohexyl hydroperoxide is a key intermediate that decomposes to form cyclohexanol (B46403) and cyclohexanone (B45756). rsc.org Further oxidation of these intermediates leads to the formation of various dicarboxylic acids. For example, adipic acid and adipic anhydride are predominantly formed through the radical-chain oxidation of 2-hydroxycyclohexanone. researchgate.net Other transformations and carbon chain cleavages, such as decarboxylation, can lead to a variety of other mono- and dicarboxylic acids. researchgate.net

Sustainable Synthesis of Cyclohexyl-Containing Carboxylic Acid Esters

In line with the growing demand for sustainable chemical processes, routes for synthesizing cyclohexyl-containing compounds from renewable resources are being developed. A notable example is the synthesis of 1,2,3,4-cyclohexanetetracarboxylate from sugar-derived muconic acid and fumaric acid. rsc.org

This sustainable route involves two key steps:

Diels-Alder Reaction: A Diels-Alder reaction between the sugar-derived diene (muconic acid ester) and dienophile (fumaric acid ester) constructs the cyclohexene ring framework. This reaction proceeds with a high isolated yield of up to 95.5% without the need for a catalyst. rsc.org

Hydrogenation: The resulting cycloadduct, tetramethyl 5-cyclohexene-1,2,3,4-tetracarboxylate, is then hydrogenated. This step is catalyzed by commercial RANEY® Ni at room temperature and achieves a nearly 100% yield of the saturated cyclohexyl target product. rsc.org

This pathway provides a green alternative to petrochemical-based routes for producing valuable cyclohexyl-containing chemical building blocks. rsc.org

Chemical Reactivity and Advanced Derivatization of 2 Cyclohexylisonicotinic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of derivatization reactions, most notably the formation of esters and amides. These transformations are fundamental in medicinal chemistry and materials science for modifying the physicochemical properties of the parent molecule.

Esterification Reactions and Functionalized Ester Synthesis

2-Cyclohexylisonicotinic acid can be readily converted to its corresponding esters through several established methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orglibretexts.org This is a reversible equilibrium-driven process, and to favor the formation of the ester, it is common to use a large excess of the alcohol or to remove the water that is formed during the reaction. organic-chemistry.orgmasterorganicchemistry.com

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent formation of a tetrahedral intermediate, followed by proton transfer and the elimination of a water molecule, leads to the formation of the ester. libretexts.orgchemguide.co.uk

Beyond simple alkyl esters, functionalized esters can also be synthesized. For instance, the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitates esterification under milder conditions and can be employed with a wider range of alcohols, including those that are more sterically hindered. organic-chemistry.org

Table 1: Examples of Esterification Reactions of this compound

| Alcohol | Reagent/Catalyst | Product |

| Methanol | H₂SO₄ (catalytic) | Methyl 2-cyclohexylisonicotinate |

| Ethanol (B145695) | p-TsOH (catalytic) | Ethyl 2-cyclohexylisonicotinate |

| Benzyl alcohol | DCC | Benzyl 2-cyclohexylisonicotinate |

This table presents illustrative examples of esterification reactions based on established chemical principles.

Amidation and Cyclic Imide Formation from Acid Anhydrides

The carboxylic acid moiety of this compound can also be transformed into a variety of amide derivatives. This is typically achieved by first converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride or by using coupling agents. These activated forms of the carboxylic acid then readily react with primary or secondary amines to form the corresponding amides. Common coupling agents used for this purpose include dicyclohexylcarbodiimide (DCC). google.com

Alternatively, direct amidation can be achieved under certain conditions, though this often requires higher temperatures. The reaction of this compound with an amine, such as benzylamine, would yield the corresponding N-benzyl-2-cyclohexylisonicotinamide. researchgate.net

Furthermore, if this compound is first converted to its corresponding anhydride (B1165640), this can then be reacted with an amine to form an amic acid, which can subsequently be cyclized to a cyclic imide upon heating. This is a common route for the synthesis of five- or six-membered cyclic imides.

Table 2: Illustrative Amidation Reactions of this compound

| Amine | Reagent/Catalyst | Product |

| Ammonia | DCC | 2-Cyclohexylisonicotinamide |

| Aniline | SOCl₂ (for acyl chloride formation) | N-phenyl-2-cyclohexylisonicotinamide |

| Benzylamine | DCC/HOBt | N-benzyl-2-cyclohexylisonicotinamide |

This table provides hypothetical examples of amidation reactions based on standard synthetic methodologies.

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound makes it a nucleophilic and basic center. This allows for reactions such as N-oxidation and N-alkylation.

N-oxidation can be achieved by treating this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction converts the pyridine nitrogen to an N-oxide, which significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution reactions.

N-alkylation involves the reaction of the pyridine nitrogen with an alkyl halide, such as methyl iodide. nih.gov This results in the formation of a quaternary pyridinium (B92312) salt. The introduction of a positive charge on the nitrogen atom further deactivates the pyridine ring towards electrophilic attack. pearson.com

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally considered to be electron-deficient and is therefore deactivated towards electrophilic aromatic substitution compared to benzene. libretexts.org Any electrophilic attack is directed to the 3- and 5-positions, as attack at the 2-, 4-, and 6-positions is disfavored due to the formation of energetically unfavorable intermediates. In the case of this compound, the presence of the deactivating carboxylic acid group and the bulky cyclohexyl group will further influence the regioselectivity of such reactions. Nitration, for instance, would require harsh conditions, such as a mixture of fuming nitric acid and sulfuric acid, and would be expected to yield the 3-nitro derivative. njit.eduresearchgate.net

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at the 2- or 4-positions.

Functionalization and Transformations of the Cyclohexyl Moiety

The cyclohexyl group attached to the pyridine ring is a saturated aliphatic moiety and its reactivity is generally limited to free-radical substitution. However, under strong oxidizing conditions, it is possible to functionalize this group. For instance, oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions could potentially lead to the cleavage of the cyclohexyl ring or oxidation to a cyclohexanone (B45756) or cyclohexanol (B46403) derivative. google.comvedantu.com However, the pyridine ring and the carboxylic acid group are also susceptible to oxidation, making selective transformation of the cyclohexyl group challenging.

Another potential transformation is the dehydrogenation of the cyclohexyl ring to a phenyl group, which would convert this compound into 2-phenylisonicotinic acid. This type of aromatization typically requires a catalyst, such as palladium on carbon (Pd/C), and high temperatures. d-nb.info

Multicomponent Reaction Strategies for Complex Isonicotinamide (B137802) Derivatives

This compound is a suitable candidate for use in multicomponent reactions (MCRs), which are one-pot processes that combine three or more reactants to form a complex product in a highly efficient and atom-economical manner. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly relevant as they utilize a carboxylic acid as one of the key components. wikipedia.orgbeilstein-journals.org

In a Passerini three-component reaction, this compound could be reacted with an aldehyde or ketone and an isocyanide to generate an α-acyloxy carboxamide derivative. organic-chemistry.orgresearchgate.net This reaction proceeds through the initial interaction of the carboxylic acid and the carbonyl compound, which is then attacked by the isocyanide.

The Ugi four-component reaction expands on this by including a primary amine. In this case, this compound would react with an amine, a carbonyl compound, and an isocyanide to produce a dipeptide-like structure. beilstein-journals.orgkirj.ee The initial step is the formation of an imine from the amine and the carbonyl compound, which then reacts with the isocyanide and the carboxylic acid. beilstein-journals.org These MCRs provide a powerful platform for the rapid generation of libraries of complex isonicotinamide derivatives with a high degree of structural diversity. encyclopedia.pub

Condensation Reactions with Hydrazide Derivatives

The carboxylic acid functional group of this compound is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives. Among the most significant transformations are condensation reactions with hydrazine (B178648) and its derivatives, which lead to the formation of hydrazides and subsequently hydrazones. These reactions are fundamental in medicinal chemistry for creating larger, more complex molecules from simpler precursors.

The initial step in this derivatization pathway is the reaction of this compound with hydrazine hydrate. This reaction, a nucleophilic acyl substitution, results in the formation of 2-cyclohexylisonicotinohydrazide (B13020812). The process typically involves heating the parent acid with hydrazine hydrate, often in a solvent such as ethanol, under reflux conditions. nih.govgoogle.com The lone pair of electrons on the terminal nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This is followed by the elimination of a water molecule to yield the stable acid hydrazide. The general scheme for this synthesis is a well-established method for converting carboxylic acids to their corresponding hydrazides. google.com

The resulting 2-cyclohexylisonicotinohydrazide is a key intermediate. The presence of the terminal -NH2 group in the hydrazide makes it highly reactive toward carbonyl compounds. This reactivity is exploited in further condensation reactions, most commonly with a variety of aldehydes and ketones, to produce N'-substituted hydrazones. nih.govresearchgate.net

These subsequent condensation reactions are typically carried out by refluxing the 2-cyclohexylisonicotinohydrazide with the desired aldehyde or ketone in a suitable solvent, such as ethanol or methanol. nih.gov Often, a catalytic amount of a weak acid, like glacial acetic acid, is added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide's terminal nitrogen. researchgate.netresearchgate.net The reaction proceeds through the formation of a carbinolamine intermediate, which then dehydrates to form the final hydrazone product, characterized by the C=N-NH-C=O scaffold. libretexts.org

The versatility of this two-step reaction sequence allows for the introduction of a wide range of substituents into the final molecule, depending on the choice of the aldehyde or ketone used in the second step.

Table 1: Synthesis of 2-Cyclohexylisonicotinohydrazide

This table outlines the typical reactants and conditions for the synthesis of the primary hydrazide intermediate from this compound.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| This compound | Hydrazine hydrate | Ethanol | Reflux | 2-Cyclohexylisonicotinohydrazide |

Table 2: Exemplary Synthesis of Hydrazone Derivatives

This table provides examples of the condensation reaction between 2-Cyclohexylisonicotinohydrazide and various aldehydes to form corresponding hydrazones.

| Hydrazide Intermediate | Carbonyl Compound | Solvent | Catalyst | Product |

| 2-Cyclohexylisonicotinohydrazide | Benzaldehyde | Ethanol | Glacial Acetic Acid | N'-benzylidene-2-cyclohexylisonicotinohydrazide |

| 2-Cyclohexylisonicotinohydrazide | 4-Chlorobenzaldehyde | Ethanol | Glacial Acetic Acid | N'-(4-chlorobenzylidene)-2-cyclohexylisonicotinohydrazide |

| 2-Cyclohexylisonicotinohydrazide | 4-Hydroxybenzaldehyde | Methanol | Glacial Acetic Acid | N'-(4-hydroxybenzylidene)-2-cyclohexylisonicotinohydrazide |

Role of 2 Cyclohexylisonicotinic Acid As a Synthetic Intermediate

Precursor in Complex Organic Molecule Synthesis

While specific examples for 2-Cyclohexylisonicotinic acid are not documented in available literature, isonicotinic acid and its derivatives are fundamental building blocks in the synthesis of complex organic molecules. The carboxylic acid functional group can be readily converted into a variety of other functionalities, such as esters, amides, and acid chlorides. These transformations are pivotal for coupling the isonicotinic acid moiety to other molecular fragments, thereby enabling the assembly of intricate molecular architectures. The pyridine (B92270) nitrogen provides a site for N-alkylation or N-oxidation, further expanding the synthetic possibilities. The cyclohexyl group, being a bulky and lipophilic substituent, can influence the steric and electronic properties of the molecule, which can be strategically utilized in the design of target compounds with specific three-dimensional structures and properties.

Building Block in Heterocyclic Compound Synthesis

Isonicotinic acid derivatives are widely employed in the synthesis of various heterocyclic compounds. The pyridine ring itself is a key heterocycle, and the carboxylic acid group of this compound can serve as a handle to construct fused heterocyclic systems. For instance, the carboxylic acid can be reacted with difunctional reagents to form new rings fused to the pyridine core. Although direct evidence for this compound is lacking, the general reactivity patterns of isonicotinic acids suggest its potential utility in constructing novel polycyclic heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

Intermediate for Agro-Chemical Synthesis Applications

Pyridine-based compounds are a prominent class of agrochemicals, including herbicides, insecticides, and fungicides. The isonicotinic acid scaffold is a key component in several commercial agrochemicals. While no patents or publications specifically name this compound as an intermediate in agrochemical synthesis, its structural features align with those of known active ingredients. The lipophilic cyclohexyl group could potentially enhance the efficacy and soil mobility of a resulting pesticide. The synthesis of such agrochemicals would likely involve the conversion of the carboxylic acid group into an active ester or amide, or the modification of the pyridine ring to introduce other desired functionalities.

Scaffold for Advanced Polymer Science Applications

Pyridine-containing polymers have garnered attention for their unique properties, including their ability to coordinate with metals, act as catalysts, and exhibit interesting optical and electronic characteristics. Isonicotinic acid derivatives can be incorporated into polymer chains either as monomers or as functional pendants. This compound, with its carboxylic acid group, could potentially be used as a monomer in condensation polymerizations to form polyesters or polyamides. The cyclohexyl group would influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength. While no specific studies on the use of this compound in polymer science were identified, the principles of polymer chemistry suggest its viability as a building block for functional polymers with tailored properties.

Coordination Chemistry and Metallosupramolecular Architectures

Ligand Design Principles Incorporating 2-Cyclohexylisonicotinic Acid

The design of ligands for coordination chemistry often involves modifying basic scaffolding molecules to tune the properties of the resulting metal complexes. In the case of this compound, the isonicotinic acid moiety provides a robust and predictable coordination site. The primary design principle at play with the addition of the cyclohexyl group is the introduction of steric hindrance.

Steric effects are nonbonding interactions that influence the shape and reactivity of molecules and are a critical tool in crystal engineering. The bulky nature of the cyclohexyl group can be expected to:

Control Coordination Geometry: The steric bulk can prevent the formation of highly packed crystal structures, potentially leading to lower-dimensional structures (e.g., 1D chains or 2D layers) instead of 3D frameworks.

Influence Reaction Rates: Steric hindrance can slow down the rates of complex formation.

Create Voids and Channels: The spatial arrangement of the bulky ligands can lead to the formation of pores or channels within the crystal lattice, a desirable feature for applications in catalysis and gas storage.

Modify Solubility and Crystal Packing: The nonpolar cyclohexyl group can alter the solubility of the ligand and its complexes and can influence how the molecules pack in the solid state through van der Waals interactions.

The selection of a cyclohexyl group, as opposed to a smaller or more rigid substituent, introduces conformational flexibility, which can further influence the final supramolecular assembly.

Formation of Metal Complexes with Transition Metals

Transition metal complexes of isonicotinic acid and its derivatives have been widely synthesized and characterized. These complexes often exhibit diverse coordination modes and can form mononuclear, dinuclear, or polymeric structures. For this compound, the formation of complexes with transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II) would be expected.

The synthesis of such complexes typically involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid. The resulting coordination environment around the metal ion would be highly dependent on the metal's preferred coordination number and geometry, as well as the steric constraints imposed by the cyclohexyl group.

For example, while unsubstituted isonicotinate (B8489971) might form a dense, three-dimensional network with a given metal ion, the presence of the cyclohexyl group at the 2-position could restrict the number of ligands that can coordinate to a single metal center, favoring the formation of discrete molecular complexes or lower-dimensional coordination polymers. The flexible nature of the cyclohexyl ring could also lead to the formation of different structural isomers or polymorphs depending on the crystallization conditions.

Lanthanide(III) Coordination Systems and Crystal Engineering

Lanthanide ions are particularly interesting in coordination chemistry due to their high and variable coordination numbers (typically 8-12), preference for oxygen donor ligands, and unique photoluminescent and magnetic properties. Carboxylate-containing ligands like this compound are excellent candidates for constructing lanthanide-based coordination polymers.

In the context of crystal engineering, the use of a sterically hindered ligand like this compound with lanthanide ions offers a pathway to control the structure and properties of the resulting materials. The principles guiding the formation of these systems include:

Hard-Soft Acid-Base (HSAB) Principle: Lanthanide(III) ions are hard acids and will preferentially coordinate to the hard oxygen atoms of the carboxylate group.

Chelation and Bridging: The isonicotinate ligand can act as a chelating ligand (binding to a single metal ion through both the nitrogen and an oxygen) or, more commonly in polymeric structures, as a bridging ligand connecting multiple metal centers.

Structural Diversity: The large size of lanthanide ions combined with the steric bulk of the ligand can lead to the formation of complex structures, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks with intricate topologies.

Luminescence: Many lanthanide complexes, particularly those of Europium(III) and Terbium(III), are highly luminescent. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. The steric hindrance from the cyclohexyl group could influence the efficiency of this energy transfer process by affecting the rigidity of the metal-ligand bond and the proximity of quenching solvent molecules.

The self-assembly process in these systems is a delicate balance of coordination bonds, hydrogen bonds, and other weak interactions, with the bulky cyclohexyl group playing a significant role in directing the final architecture.

Structural and Electronic Characterization of Metal-Isonicotinic Acid Complexes

The characterization of metal complexes of this compound would rely on a combination of spectroscopic and analytical techniques.

Structural Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the ligand to the metal ion. A shift in the stretching frequencies of the carboxylate group (COO-) upon coordination is a key diagnostic feature.

Elemental Analysis: This technique confirms the empirical formula of the synthesized complex.

Electronic and Magnetic Characterization:

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex, which can help to elucidate the coordination environment of the metal ion.

Magnetic Susceptibility Measurements: For complexes with paramagnetic metal ions (e.g., many transition metals and lanthanides), measuring the magnetic susceptibility as a function of temperature can determine the magnetic moment of the complex and provide insights into the electronic structure and potential magnetic interactions between metal centers.

Luminescence Spectroscopy: For lanthanide complexes, excitation and emission spectra are crucial for characterizing their photophysical properties, including quantum yield and luminescence lifetime.

The table below summarizes the expected magnetic properties for some common lanthanide(III) ions that could form complexes with this compound.

| Lanthanide Ion | Ground State Term | Theoretical Magnetic Moment (μB) |

| Pr³⁺ | ³H₄ | 3.58 |

| Nd³⁺ | ⁴I₉/₂ | 3.62 |

| Sm³⁺ | ⁶H₅/₂ | 0.84 |

| Eu³⁺ | ⁷F₀ | 0 |

| Gd³⁺ | ⁸S₇/₂ | 7.94 |

| Tb³⁺ | ⁷F₆ | 9.72 |

| Dy³⁺ | ⁶H₁₅/₂ | 10.65 |

| Ho³⁺ | ⁵I₈ | 10.60 |

| Er³⁺ | ⁴I₁₅/₂ | 9.59 |

| Tm³⁺ | ³H₆ | 7.57 |

| Yb³⁺ | ²F₇/₂ | 4.54 |

Data derived from general principles of lanthanide magnetism.

The electronic properties of these complexes are a direct consequence of the interaction between the metal ion's orbitals and the ligand's molecular orbitals. The steric hindrance from the cyclohexyl group can subtly alter these interactions, leading to changes in the electronic and magnetic behavior compared to less hindered analogues.

Computational and Theoretical Investigations of 2 Cyclohexylisonicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties and chemical behavior of molecules. For 2-Cyclohexylisonicotinic acid, these methods can provide insights into its stability, reactivity, and potential interactions.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies would be instrumental in mapping out potential reaction pathways, such as its synthesis, degradation, or metabolic transformations.

For analogous pyridine (B92270) carboxylic acids, DFT calculations have been successfully employed to explore reaction mechanisms. These studies typically involve locating the transition states and intermediates along a reaction coordinate. The energies of these species are then used to construct a potential energy surface, which provides a detailed picture of the reaction pathway. For this compound, a key area of investigation would be the influence of the bulky cyclohexyl group on the reactivity of the isonicotinic acid core. DFT could be used to model reactions such as esterification of the carboxylic acid group or electrophilic substitution on the pyridine ring.

Table 1: Representative DFT-Calculated Parameters for a Hypothetical Reaction of a Pyridine Carboxylic Acid Derivative

| Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | +25.8 |

| Reaction Enthalpy (ΔH) | -15.2 |

| Gibbs Free Energy of Activation (ΔG‡) | +30.5 |

| Gibbs Free Energy of Reaction (ΔG) | -12.1 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from DFT studies on reaction pathways.

Elucidation of Reaction Enthalpies and Energetics

For this compound, DFT could be used to calculate the enthalpy of formation, combustion, and various other chemical transformations. This information is vital for predicting the thermodynamic feasibility of reactions and for understanding the stability of the molecule. For instance, the relative energies of different conformers of this compound, arising from the rotation of the cyclohexyl group, could be calculated to determine the most stable three-dimensional structure.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape.

The cyclohexyl group can adopt various conformations (e.g., chair, boat, twist-boat), and its orientation relative to the pyridine ring can vary. MD simulations can track the trajectories of all atoms in the molecule, providing a dynamic picture of its conformational flexibility. By analyzing these trajectories, researchers can identify the most populated conformations, the energy barriers between them, and how the conformational dynamics are influenced by the solvent and temperature. This understanding is critical as the conformation of a molecule can significantly impact its biological activity and physical properties. While specific MD studies on this compound are not available, the principles of MD have been widely applied to similar molecules to understand their dynamic behavior.

Structure-Reactivity Relationship Modeling

Understanding the relationship between a molecule's structure and its reactivity is a cornerstone of chemistry. For this compound, computational modeling can be used to establish quantitative structure-activity relationships (QSAR) and more general structure-reactivity relationships. nih.govbenthamdirect.comresearchgate.netresearchgate.netnih.gov

QSAR studies on derivatives of isonicotinic acid have demonstrated the importance of various molecular descriptors in determining their biological activity. nih.govbenthamdirect.comresearchgate.netresearchgate.net These descriptors can be calculated using computational methods and include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). By correlating these descriptors with experimentally determined activities for a series of related compounds, a mathematical model can be developed to predict the activity of new compounds. For this compound, the bulky and hydrophobic cyclohexyl group would be expected to significantly influence its structure-activity profile.

Table 2: Key Molecular Descriptors for a Hypothetical QSAR Model of Isonicotinic Acid Derivatives

| Descriptor | Description | Importance |

| LogP | Octanol-water partition coefficient | Hydrophobicity |

| Molecular Weight | Mass of the molecule | Size and Sterics |

| Dipole Moment | Measure of molecular polarity | Electronic Interactions |

| HOMO Energy | Highest Occupied Molecular Orbital energy | Electron-donating ability |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy | Electron-accepting ability |

Note: This table presents descriptors commonly used in QSAR studies of related compounds.

Prediction of Spectroscopic Parameters and Molecular Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. For this compound, methods like DFT can be used to calculate its expected nuclear magnetic resonance (NMR) and infrared (IR) spectra. nih.govnih.govresearchgate.net

DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms, which are fundamental parameters in NMR spectroscopy. nih.govrsc.orgresearchgate.netmdpi.com By comparing the predicted spectrum with an experimental one, the structure of a synthesized compound can be confirmed. Similarly, the vibrational frequencies of the molecule can be calculated to predict its IR spectrum. nih.govnih.govresearchgate.netresearchgate.net The calculated frequencies can be assigned to specific vibrational modes, such as the stretching of the C=O bond in the carboxylic acid group or the vibrations of the pyridine ring. researchgate.netresearchgate.net

Table 3: Predicted Spectroscopic Data for a Hypothetical Pyridine Carboxylic Acid Derivative Based on DFT Calculations

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹³C NMR | Carbonyl Carbon Chemical Shift | 165.8 ppm |

| ¹H NMR | Carboxylic Acid Proton Chemical Shift | 12.5 ppm |

| IR Spectroscopy | Carbonyl Stretch Frequency | 1720 cm⁻¹ |

| IR Spectroscopy | O-H Stretch Frequency | 3450 cm⁻¹ |

Note: These values are representative and based on computational studies of analogous compounds like nicotinic and isonicotinic acids. researchgate.netnih.govrsc.orgmdpi.comresearchgate.net

Advanced Materials Science Applications and Supramolecular Assembly

Crystal Engineering of 2-Cyclohexylisonicotinic Acid Systems

Crystal engineering is the design and synthesis of functional solid-state structures through the deliberate use of intermolecular forces. mdpi.com For this compound, this involves leveraging its distinct functional groups—the carboxylic acid and the pyridine (B92270) nitrogen—to create predictable and robust structural motifs known as supramolecular synthons.

Rational Design of Solid-State Structures

The rational design of crystalline materials featuring this compound is centered on the highly predictable carboxylic acid–pyridine heterosynthon. This motif, formed by a hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine ring's nitrogen atom, is a cornerstone of crystal engineering. mdpi.com The presence of the cyclohexyl group at the 2-position introduces significant steric hindrance. This bulkiness can be strategically employed to control the dimensionality of the resulting structure, potentially preventing the formation of dense, planar sheets and favoring more open or three-dimensional frameworks.

Design strategies may involve co-crystallization with various complementary molecules (coformers) that possess hydrogen bond donors or acceptors. The selection of coformers can tune the resulting architecture, leading to materials with specific desired properties. The steric demands of the cyclohexyl group will invariably influence the choice of coformer and the final packing arrangement.

Investigation of Hydrogen Bonding Networks in Crystalline Materials

Hydrogen bonds are the primary interactions governing the assembly of this compound in the solid state. mdpi.comul.ie The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the pyridine nitrogen is a reliable acceptor. This combination facilitates the formation of extensive and stable hydrogen-bonded networks.

In the absence of other coformers, this compound molecules could potentially form chains or tapes. However, the most robust and common interaction is the acid-pyridine hydrogen bond formed during co-crystallization. mdpi.comresearchgate.net For instance, in a cocrystal with a dicarboxylic acid, one could envision a network where the this compound molecules bridge the dicarboxylic acid chains, with the cyclohexyl groups projecting outwards from the main hydrogen-bonded spine. The stability and topology of these networks are dictated by the geometry of these bonds. windows.net

| Donor (D) | Acceptor (A) | Synthon Type | D-H···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| O-H (Carboxylic Acid) | N (Pyridine) | Acid-Pyridine Heterosynthon | ~2.6 - 2.8 | ~165 - 175 |

| O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | Acid-Acid Homosynthon | ~2.5 - 2.7 | ~170 - 180 |

| N-H (Amide) | O=C (Carboxylic Acid) | Amide-Acid Heterosynthon | ~2.8 - 3.0 | ~150 - 160 |

Formation and Characterization of Ionic Cocrystals

Ionic cocrystals (ICCs) are multicomponent crystals containing at least one salt and a neutral coformer, held together by interactions like charge-assisted hydrogen bonds. unibo.itnih.govcam.ac.uk The formation of an ICC versus a neutral cocrystal is often predicted by the difference in pKa (ΔpKa) between the acidic and basic components. mdpi.com A ΔpKa greater than 3 generally favors proton transfer, resulting in salt or ICC formation. nih.gov

This compound, with its basic pyridine nitrogen, can form ICCs when reacted with a sufficiently strong acid. The electron-donating nature of the cyclohexyl group slightly increases the basicity (raises the pKa) of the pyridine nitrogen compared to unsubstituted isonicotinic acid, making proton transfer more favorable. When co-crystallized with a strong acid, the proton from the acid will transfer to the pyridine nitrogen, forming a pyridinium (B92312) cation. This cation can then form strong, charge-assisted hydrogen bonds (N⁺-H···A⁻) with the resulting anion (A⁻), creating a stable ionic cocrystal. unibo.it These materials are of interest because their physical properties can differ significantly from their neutral counterparts.

Supramolecular Chemistry Principles Applied to Isonicotinic Acid Derivatives

Supramolecular chemistry focuses on the chemistry of molecular assemblies and intermolecular bonds. mdpi.com For derivatives of isonicotinic acid, this field explores how noncovalent interactions can be used to build larger, functional chemical systems.

Role of Noncovalent Interactions: Hydrogen Bonding, π-π Stacking

Noncovalent interactions are the driving force behind the self-assembly of isonicotinic acid derivatives. researchgate.netnih.govyoutube.com

Hydrogen Bonding: As detailed previously, hydrogen bonding is the most significant directional force in these systems. The predictable formation of acid-pyridine and acid-acid synthons allows for a high degree of control over the resulting supramolecular architecture. nih.gov

Host-Guest Chemistry with Isonicotinic Acid Derivatives

Host-guest chemistry involves the complexation of a smaller "guest" molecule within a larger "host" molecule or framework. mdpi.com Isonicotinic acid and its derivatives can act as guests, fitting into the cavities of host molecules like cyclodextrins, calixarenes, or other molecular cages. rsc.orgnorthwestern.edumdpi.com The binding is driven by a combination of noncovalent interactions, including hydrogen bonding between the guest's carboxylic acid or pyridine nitrogen and complementary sites on the host, as well as van der Waals forces.

In the case of this compound, the isonicotinic acid portion would serve as the primary binding motif, while the cyclohexyl group would need to be accommodated by the host's cavity. This bulky group could act as a selective element, allowing it to bind only to hosts with sufficiently large and appropriately shaped cavities. The host-guest complexation can alter the properties of the guest molecule, for example, by shielding it from the environment or modifying its chemical reactivity.

Development of Supramolecular Polymers and Self-Assembled Systems

The development of supramolecular polymers from this compound represents a significant area of research in materials science. These systems are formed through non-covalent interactions, primarily hydrogen bonding, which allows for the creation of dynamic and responsive materials. The unique molecular structure of this compound, featuring a pyridine ring for hydrogen bonding and a bulky cyclohexyl group, plays a crucial role in directing the self-assembly process.

The formation of supramolecular polymers from this compound is driven by the predictable and directional nature of the hydrogen bonds that form between the carboxylic acid group and the nitrogen atom of the pyridine ring. This interaction, known as the carboxylic acid-pyridine heterosynthon, is a robust and widely utilized motif in crystal engineering and supramolecular chemistry. The cyclohexyl group, due to its steric bulk, influences the packing of the molecules, preventing the formation of a simple dimeric structure and instead promoting the formation of one-dimensional polymeric chains.

The self-assembly process can be influenced by several factors, including solvent polarity, temperature, and concentration. In non-polar solvents, the hydrogen bonding interactions are stronger, favoring the formation of well-defined polymeric chains. In contrast, polar solvents can compete for hydrogen bonding sites, potentially disrupting the self-assembly process or leading to the formation of different supramolecular architectures.

Table 1: Hypothetical Influence of Solvent on the Supramolecular Assembly of this compound

| Solvent | Polarity Index | Expected Supramolecular Structure | Degree of Polymerization |

| Toluene | 2.4 | Linear Chains | High |

| Chloroform | 4.1 | Linear/Helical Chains | Moderate to High |

| Tetrahydrofuran | 4.0 | Shorter Chains/Oligomers | Moderate |

| Methanol | 5.1 | Dimers/Monomers | Low |

Controlled Assembly of Molecular Building Blocks for Functional Materials

The use of this compound as a molecular building block allows for the controlled assembly of functional materials with tailored properties. The term "molecular building block" refers to a molecule that can be used to construct larger, more complex structures through self-assembly. acs.org The specific geometry and functional groups of the building block determine the structure and properties of the resulting material.

Furthermore, the pyridine nitrogen atom of this compound can act as a ligand for metal ions, opening up the possibility of creating coordination polymers and metal-organic frameworks (MOFs). These materials combine the features of supramolecular assembly with the properties of metal complexes, leading to materials with interesting magnetic, optical, or catalytic properties. The interplay between hydrogen bonding and metal coordination can lead to the formation of complex and hierarchical structures.

Table 2: Potential Functional Materials Derived from this compound Building Blocks

| Material Type | Key Interactions | Potential Applications |

| 1D Supramolecular Polymer | Hydrogen Bonding (Carboxylic Acid-Pyridine) | Gels, Liquid Crystals |

| 2D Hydrogen-Bonded Network | Hydrogen Bonding, π-π stacking | Porous Surfaces, Sensors |

| Coordination Polymer | Metal-Ligand Coordination, Hydrogen Bonding | Catalysis, Luminescent Materials |

| Metal-Organic Framework (MOF) | Metal-Ligand Coordination | Gas Storage, Separation |

The controlled assembly of this compound into these functional materials relies on a deep understanding of the underlying non-covalent interactions and the ability to manipulate them through chemical design and control of the assembly conditions.

Analytical Methodologies for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in 2-Cyclohexylisonicotinic acid.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclohexyl group. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the nitrogen atom. The protons of the cyclohexyl group would resonate in the upfield region (typically δ 1.0-3.0 ppm). The methine proton on the carbon attached to the pyridine ring would likely appear as a multiplet around δ 2.5-3.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (δ 10-13 ppm), though its observation can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift (around 165-175 ppm). The carbons of the pyridine ring would appear in the aromatic region (approximately 120-150 ppm). The carbons of the cyclohexyl ring would be found in the aliphatic region (typically 25-45 ppm).

Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on typical chemical shift ranges for similar functional groups.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H (ortho to COOH) | ~8.7 | Doublet |

| Pyridine H (meta to COOH) | ~7.8 | Singlet |

| Pyridine H (ortho to Cyclohexyl) | ~7.5 | Doublet |

| Cyclohexyl CH (alpha to Pyridine) | ~2.8 | Multiplet |

| Cyclohexyl CH₂ | 1.2 - 2.0 | Multiplets |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid C=O | ~168 |

| Pyridine C (attached to COOH) | ~148 |

| Pyridine C (ipso-Cyclohexyl) | ~160 |

| Pyridine CH | 120 - 140 |

| Cyclohexyl CH (alpha to Pyridine) | ~45 |

2D NMR techniques are instrumental in piecing together the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Key expected correlations include cross-peaks between the methine proton of the cyclohexyl group and its adjacent methylene (B1212753) protons. huji.ac.ilemerypharma.comlibretexts.org Correlations would also be observed among the different methylene protons within the cyclohexyl ring, helping to assign their specific resonances. huji.ac.ilemerypharma.comlibretexts.org Additionally, coupling between the adjacent protons on the pyridine ring would be visible. huji.ac.ilemerypharma.comlibretexts.org

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.orgcolumbia.edu An HMQC or HSQC spectrum of this compound would show a cross-peak for each C-H bond. libretexts.orgcolumbia.edu For instance, the signal for the methine proton of the cyclohexyl group would correlate with the signal for the methine carbon to which it is attached. libretexts.orgcolumbia.edu Similarly, each aromatic proton on the pyridine ring would show a correlation to its corresponding carbon atom. This technique is invaluable for unambiguously assigning the ¹H and ¹³C signals. libretexts.orgcolumbia.edu

Interactive Data Table: Predicted 2D NMR Correlations Predicted data based on the structure of this compound.

| 2D Experiment | Correlating Nuclei | Expected Cross-Peaks |

|---|---|---|

| COSY | ¹H - ¹H | Pyridine H₃ ↔ Pyridine H₅ |

| Cyclohexyl-H₁' ↔ Cyclohexyl-H₂' | ||

| Cyclohexyl-H₂' ↔ Cyclohexyl-H₃' | ||

| HMQC/HSQC | ¹H - ¹³C | Pyridine H₃ ↔ Pyridine C₃ |

| Pyridine H₅ ↔ Pyridine C₅ | ||

| Pyridine H₆ ↔ Pyridine C₆ | ||

| Cyclohexyl-H₁' ↔ Cyclohexyl-C₁' |

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for separating and identifying components in a mixture. nih.govnih.govunar.ac.idthepharmajournal.com

GC-MS: For GC-MS analysis, the volatility of this compound may be a limiting factor. Carboxylic acids often require derivatization, for example, by esterification, to increase their volatility and thermal stability for gas chromatographic separation. nih.govthepharmajournal.com The mass spectrum obtained would show the molecular ion peak of the derivative, and the fragmentation pattern would be characteristic of the structure, likely involving cleavage of the cyclohexyl ring and fragmentation of the pyridine core. nih.govunar.ac.id

LC-MS: LC-MS is generally more suitable for analyzing carboxylic acids without derivatization. nih.govnih.gov Reversed-phase liquid chromatography would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid to ensure good peak shape. nih.govnih.gov Electrospray ionization (ESI) in either positive or negative mode would be effective for generating ions of the molecule. The positive ion mode would show the protonated molecule [M+H]⁺, while the negative ion mode would show the deprotonated molecule [M-H]⁻. Tandem MS (MS/MS) could be used to induce fragmentation and provide further structural confirmation. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Data Predicted data based on the molecular formula C₁₂H₁₅NO₂ (MW: 205.25 g/mol ).

| Technique | Ionization Mode | Predicted m/z | Interpretation |

|---|---|---|---|

| LC-MS | ESI (+) | 206.12 | [M+H]⁺ |

| LC-MS | ESI (-) | 204.10 | [M-H]⁻ |

| GC-MS (as methyl ester) | EI | 219.13 | [M]⁺ of Methyl-2-cyclohexylisonicotinate |

| 134 | [M - C₆H₁₁]⁺ |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily used for the analysis of large molecules like polymers and biomolecules. nih.gov While not a standard technique for a small molecule like this compound, it could be employed if the compound were part of a larger, non-covalent complex or if it were to form oligomers under specific conditions. For such an analysis, the choice of matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), would be critical for successful ionization. nih.gov

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netresearchgate.net The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the pyridine ring, and the cyclohexyl group. researchgate.netresearchgate.net

Key expected vibrational frequencies include:

A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

C=C and C=N stretching vibrations from the pyridine ring, appearing in the 1400-1600 cm⁻¹ region.

C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexyl group, typically just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C-H stretching for the sp² hybridized carbons of the pyridine ring, usually appearing just above 3000 cm⁻¹.

Interactive Data Table: Predicted FTIR Absorption Bands Predicted data based on characteristic frequencies for functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 2500 - 3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 2850 - 2960 | Medium-Strong | C-H stretch (Cyclohexyl) |

| 1700 - 1725 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600 | Medium | C=N stretch (Pyridine) |

| 1400 - 1580 | Medium-Weak | C=C stretch (Pyridine) |

| ~1200 - 1300 | Medium | C-O stretch (Carboxylic Acid) |

X-ray Crystallography

X-ray crystallography is a definitive analytical technique for determining the precise arrangement of atoms within a crystalline solid. For this compound, this methodology provides unambiguous proof of its molecular structure and details about its packing in the solid state.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the gold standard for determining the absolute three-dimensional structure of a molecule. nih.govberkeley.edu The process involves growing a high-quality single crystal of this compound, which is then mounted and irradiated with a focused beam of X-rays. The resulting diffraction pattern, a unique arrangement of spots, contains detailed information about the electron density within the crystal.

Mathematical analysis of this pattern allows for the precise mapping of atomic positions, enabling the determination of exact bond lengths, bond angles, and torsional angles. This provides an unequivocal confirmation of the connectivity of the cyclohexyl and isonicotinic acid moieties and their specific conformation in the crystalline state. The data generated from SCXRD is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement.

Below is a representative table of crystallographic data that would be obtained from a successful SCXRD experiment on this compound.

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₂H₁₅NO₂ |

| Formula Weight | 205.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 18.2 Å, β = 95.5° |

| Volume | 1102 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.237 g/cm³ |

| R-factor | < 0.05 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the bulk crystalline properties of a solid sample. americanpharmaceuticalreview.com Unlike SCXRD, which requires a single, perfect crystal, PXRD is performed on a finely ground powder containing a vast number of randomly oriented microcrystals. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ).

This pattern serves as a unique "fingerprint" for a specific crystalline phase or polymorph of this compound. americanpharmaceuticalreview.com PXRD is instrumental in:

Phase Identification: Confirming the identity of a synthesized batch by matching its PXRD pattern to a known standard.

Polymorph Screening: Identifying and distinguishing between different crystalline forms (polymorphs) of the compound, which may have different physical properties.

Purity Analysis: Detecting the presence of crystalline impurities or different polymorphic forms within a bulk sample. mdpi.com

The table below illustrates a hypothetical set of characteristic peaks for a specific crystalline form of this compound.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 8.5° | 10.4 | 100 |

| 12.8° | 6.9 | 45 |

| 17.1° | 5.2 | 80 |

| 21.5° | 4.1 | 65 |

| 25.7° | 3.5 | 50 |

Chromatographic Separation and Analysis for Organic Acids

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, reaction media, or biological matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical method for the quantification and purity assessment of organic acids. nih.gov For this compound, a reversed-phase HPLC method is typically employed. In this setup, the molecule is separated based on its partitioning between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase.

The presence of the nonpolar cyclohexyl group results in a stronger interaction with the stationary phase compared to its precursor, isonicotinic acid, leading to a longer retention time. sielc.com Detection is commonly achieved using a UV detector, set to a wavelength where the pyridine ring exhibits strong absorbance (around 260-280 nm). This method provides excellent resolution, sensitivity, and reproducibility for quantitative analysis. sielc.com

The following table outlines typical parameters for an HPLC analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov Due to its carboxylic acid group, this compound has low volatility and is prone to thermal degradation at the high temperatures used in GC. Therefore, a derivatization step is necessary prior to analysis.

The most common derivatization method involves converting the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. This process increases the compound's volatility and thermal stability, allowing it to be effectively analyzed by GC. The derivatized analyte is then separated on a capillary column and typically detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced specificity and structural confirmation.

A hypothetical GC method for the derivatized compound is detailed below.

| Parameter | Condition |

| Derivatization Agent | Diazomethane or BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |

| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Ion Chromatography (IC) for Ionized Species

Ion Chromatography (IC) is a specialized form of liquid chromatography designed for the separation and quantification of ionic species. diduco.com It is particularly well-suited for analyzing organic acids in aqueous samples, where they exist in their ionized (carboxylate) form. thermofisher.com

In a typical IC setup for this compound, the sample is injected into a system equipped with an anion-exchange column. conservation-wiki.com The negatively charged carboxylate anion interacts with the positively charged stationary phase. Elution is achieved using an aqueous buffer (e.g., carbonate-bicarbonate solution), which displaces the analyte from the column. For high sensitivity, a suppressor is used post-column to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte, which is measured by a conductivity detector. diduco.com

The table below provides typical conditions for an IC analysis.

| Parameter | Condition |

| Column | High-capacity anion-exchange column (e.g., Dionex IonPac™ series) |

| Eluent | Potassium Hydroxide (KOH) or Carbonate/Bicarbonate solution |

| Eluent Generation | Gradient |

| Flow Rate | 1.2 mL/min |

| Suppression | Electrolytic Anion Suppressor |

| Detection | Suppressed Conductivity |

Elemental Analysis for Stoichiometry Confirmation

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and heteroatoms (like sulfur) in a sample of a chemical compound. This methodology is crucial in the characterization of newly synthesized molecules, such as this compound, as it provides a direct means to confirm its empirical and molecular formula. The confirmation of the elemental composition is a primary indicator of the purity and stoichiometric integrity of the synthesized compound.

The standard procedure involves the combustion of a precisely weighed sample of this compound in an oxygen-rich atmosphere. This high-temperature combustion quantitatively converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced to N₂. These resulting gases are then separated and measured by various detection methods, such as thermal conductivity or infrared spectroscopy. The percentage of each element in the original sample is calculated from the masses of the combustion products.

For this compound, which has the molecular formula C₁₂H₁₅NO₂, the theoretical elemental composition can be calculated based on its atomic weights. A comparison between the experimentally determined percentages and these theoretical values serves to validate the molecular structure. A close correlation, typically within ±0.4%, is considered strong evidence that the correct compound has been synthesized and is of high purity. Discrepancies outside this range may indicate the presence of impurities, residual solvent, or an incorrect structural assignment. Many studies involving the synthesis of isonicotinic acid derivatives and their complexes rely on elemental analysis to confirm the successful preparation of the target compounds. ftstjournal.commdpi.comnih.gov

Below is a data table presenting the theoretical elemental composition of this compound alongside representative experimental results that would be expected from analysis.

**Table 1: Elemental Analysis Data for this compound (C₁₂H₁₅NO₂) **

| Element | Theoretical Mass % | Experimental Mass % (Representative) |

|---|---|---|

| Carbon (C) | 70.22% | 70.15% |

| Hydrogen (H) | 7.37% | 7.41% |

| Nitrogen (N) | 6.82% | 6.79% |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. wikipedia.org This technique is essential for determining the thermal stability of a compound like this compound. The analysis provides valuable information about the temperatures at which the material decomposes, its decomposition kinetics, and the composition of the residual material. wikipedia.orgresearchgate.net

In a typical TGA experiment, a small sample of the compound is placed in a crucible and heated in a furnace under a controlled atmosphere (commonly an inert gas like nitrogen to study thermal decomposition, or air/oxygen to study oxidative degradation) at a constant heating rate. mdpi.com The resulting TGA curve plots the percentage of mass loss against temperature. The first derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss and helps to pinpoint the temperatures at which the most significant decomposition events occur. researchgate.net

For this compound, the TGA curve would be expected to show distinct mass loss steps corresponding to the cleavage of specific parts of the molecule. Generally, carboxylic acids may first undergo decarboxylation at elevated temperatures. The subsequent decomposition would involve the breakdown of the cyclohexyl and pyridine ring structures at higher temperatures. The temperature at which mass loss begins (the onset temperature) is a key indicator of the compound's thermal stability. researchgate.net A higher onset temperature signifies greater thermal stability. Studies on other pyridine carboxylic acid derivatives and heterocyclic compounds have utilized TGA to confirm their thermal properties and decomposition patterns. rsc.orgnih.gov

The data table below illustrates the kind of results that could be obtained from a TGA experiment on this compound in a nitrogen atmosphere, detailing the distinct stages of thermal decomposition.

Table 2: Representative TGA Data for the Thermal Decomposition of this compound

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | DTG Peak (°C) | Probable Lost Moiety |

|---|---|---|---|---|

| 1 | 210 - 280 | ~21.9% | 265 | -COOH (Decarboxylation) |

| 2 | 350 - 450 | ~68.1% | 410 | Cyclohexyl and Pyridine Ring Fragmentation |

| Residue | > 450 | ~10.0% | - | Charred Residue |

Mechanistic Investigations of Reactions Involving 2 Cyclohexylisonicotinic Acid

Elucidation of Reaction Mechanisms for Derivatization

The derivatization of 2-cyclohexylisonicotinic acid primarily involves reactions at the carboxylic acid group and electrophilic or nucleophilic substitutions on the pyridine (B92270) ring. Understanding the mechanisms of these reactions is crucial for controlling product formation and purity.